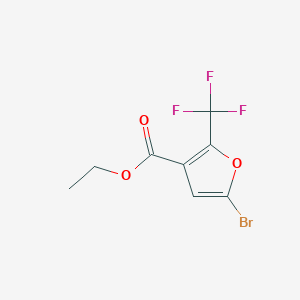

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate

Description

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a halogenated furan derivative characterized by a bromo substituent at the 5-position and a trifluoromethyl group at the 2-position of the furan ring. The ester group at the 3-position enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The bromo and trifluoromethyl groups confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.

Properties

Molecular Formula |

C8H6BrF3O3 |

|---|---|

Molecular Weight |

287.03 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate |

InChI |

InChI=1S/C8H6BrF3O3/c1-2-14-7(13)4-3-5(9)15-6(4)8(10,11)12/h3H,2H2,1H3 |

InChI Key |

BOUNYZBQLVFDQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Ethanol and Sulfuric Acid: Used for esterification.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

Substituted Furans: Resulting from nucleophilic substitution.

Furanones and Dihydrofurans: Resulting from oxidation and reduction reactions.

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate features a furan ring with a bromine atom and a trifluoromethyl group, contributing to its unique reactivity and biological activity. The molecular formula is CHBrFO, with a molecular weight of approximately 273.04 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and binding affinity in biological systems.

Medicinal Chemistry Applications

Pharmaceutical Development

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic residues in proteins suggests potential as an inhibitor or modulator of specific enzymes or receptors. This feature is particularly relevant for developing drugs targeting cancer and infectious diseases.

Case Study: Bcl-2/Bcl-xL Inhibitors

Research indicates that derivatives of this compound can act as potent inhibitors of Bcl-2 and Bcl-xL, proteins that regulate apoptosis. Such inhibitors are crucial in cancer therapy as they can induce cell death in cancerous cells .

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it valuable for synthesizing more complex structures.

Table 1: Common Reactions and Yields

| Reaction Type | Reagent | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Amines or Thiols | 70-90 |

| Oxidation | Potassium Permanganate | 60-80 |

| Reduction | Sodium Borohydride | 75-85 |

These reactions highlight the compound's utility in generating derivatives that may possess enhanced biological activities or novel properties.

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets. The trifluoromethyl group may enhance hydrophobic interactions, thereby increasing the binding affinity to target proteins.

Case Study: Enzyme Modulation

In studies examining its effects on enzyme activity, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Agricultural Chemistry

The compound's unique structural features also make it applicable in agricultural chemistry. Its effectiveness against pests through the formulation of agrochemicals has been noted, with the trifluoromethyl group enhancing biological activity against various agricultural pests.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

(a) Ethyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate

- Key Difference : Replaces the bromo group with a 4-chlorophenyl substituent.

- Impact: The chlorophenyl group increases molecular weight (C₁₄H₁₀ClF₃O₃ vs.

(b) Ethyl 5-Bromo-2-(trifluoromethyl)nicotinate

- Key Difference : Substitutes the furan ring with a pyridine (nicotinate) core.

- Impact : The nitrogen atom in the pyridine ring introduces basicity and hydrogen-bonding capacity, affecting solubility (predicted density: 1.596 g/cm³) and pharmacological targeting (e.g., kinase inhibition) .

(c) Ethyl 5-Bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Physical and Chemical Properties

Key Observations :

- The trifluoromethyl group consistently lowers boiling points due to increased volatility.

- Bromo substituents increase molecular weight and may elevate density compared to chloro analogs.

Crystallographic and Hydrogen-Bonding Analysis

- and describe hydrogen-bonding patterns in brominated benzofurans, where bromo and ester groups participate in C–H···O and halogen bonds, stabilizing crystal lattices . Software like SHELX () is critical for resolving such structures .

Biological Activity

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with notable structural features that contribute to its biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : Approximately 273.04 g/mol

- Functional Groups : A bromine atom, a trifluoromethyl group, and a furan ring

These structural components enhance its reactivity and potential applications in medicinal chemistry. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group may improve binding affinity through hydrophobic interactions.

This compound has been identified as a versatile building block for synthesizing pharmaceutical agents targeting specific biological pathways. Its ability to form covalent bonds suggests it may act as an inhibitor or modulator of various enzymes or receptors. This property positions it as a candidate for drug development aimed at diseases where such interactions are beneficial .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies using the agar-well diffusion method demonstrated that related compounds showed varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| Compound A | 29 mm | ESBL E. coli ST405 |

| Compound B | 25 mm | MRSA |

| This compound | TBD | TBD |

Further research is required to establish the specific antimicrobial efficacy of this compound itself .

Anticancer Activity

The compound's potential in cancer therapy has been explored through structure-activity relationship (SAR) studies. For example, derivatives of furan-based carboxylic acids have shown promising antitubercular activity, suggesting that similar mechanisms may be leveraged against cancer cell lines.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound IV | 18 µM | MbtI Inhibitor |

| This compound | TBD | TBD |

These findings indicate that this compound could potentially inhibit tumor growth through similar pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of furan derivatives highlighted the importance of specific substitutions on the furan ring for enhancing biological activity. The study found that modifications at the 5-position significantly impacted enzyme inhibition properties, which may also apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.